molecular formula C13H16N2O3 B1420539 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid CAS No. 1177352-05-4

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Cat. No. B1420539
CAS RN: 1177352-05-4
M. Wt: 248.28 g/mol
InChI Key: FHUYGHOLQLWVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Antituberculosis Agent

Pyrazole derivatives have been found to exhibit antituberculosis activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of tuberculosis.

Antimicrobial Agent

Pyrazole derivatives also display antimicrobial properties . Therefore, “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in the research and development of new antimicrobial agents.

Antifungal Agent

The antifungal activity of pyrazole derivatives has been highlighted in various studies . This implies potential applications of our compound in the treatment of fungal infections.

Anti-inflammatory Agent

Pyrazole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could be used in the development of new anti-inflammatory drugs.

Anticancer Agent

Pyrazole derivatives have shown anticancer activity . This indicates that “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in cancer research and the development of new anticancer drugs.

Antidiabetic Agent

Pyrazole derivatives have been found to exhibit antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.

Antileishmanial Agent

Some pyrazole derivatives have shown potent antileishmanial activities . This suggests that our compound could potentially be used in the development of new drugs for the treatment of leishmaniasis.

Antimalarial Agent

Pyrazole-bearing compounds are known for their potent antimalarial activities . Therefore, “5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid” could be used in the research and development of new antimalarial agents.

Mechanism of Action

The mechanism of action for pyrazole-bearing compounds often involves their interaction with biological targets. For instance, one study revealed that a certain pyrazole derivative displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

properties

IUPAC Name

5-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-11-8(2)14-15(9(11)3)7-10-5-6-12(18-10)13(16)17/h5-6H,4,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUYGHOLQLWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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